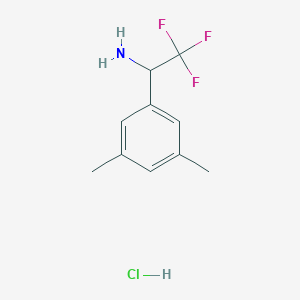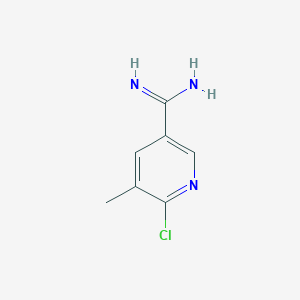
6-Chloro-5-methylnicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of nicotinamide, where the chlorine atom is substituted at the 6th position and a methyl group at the 5th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylnicotinimidamide typically involves the chlorination of 5-methylnicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5-methylnicotinamide is treated with thionyl chloride to introduce the chlorine atom at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-methylnicotinimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group at the 5th position can be oxidized to form a carboxyl group.
Reduction: The imidamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 6-azido-5-methylnicotinimidamide or 6-thiocyanato-5-methylnicotinimidamide.
Oxidation: The major product is 6-chloro-5-carboxynicotinimidamide.
Reduction: The major product is 6-chloro-5-methylnicotinamidine.
Aplicaciones Científicas De Investigación
6-Chloro-5-methylnicotinimidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methylnicotinimidamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with nicotinic acetylcholine receptors, modulating their activity. The chlorine and methyl groups enhance its binding affinity and specificity towards these receptors. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloronicotinamide: Similar structure but lacks the methyl group at the 5th position.
5-Methylnicotinamide: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-3-methylnicotinimidamide: Similar structure but with the methyl group at the 3rd position instead of the 5th.
Uniqueness
6-Chloro-5-methylnicotinimidamide is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 5th position. This specific substitution pattern enhances its chemical reactivity and binding affinity towards biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C7H8ClN3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
6-chloro-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8ClN3/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3H,1H3,(H3,9,10) |
Clave InChI |
ATLIXVYSYSPGKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




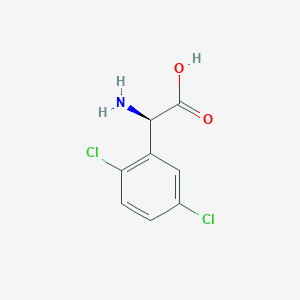
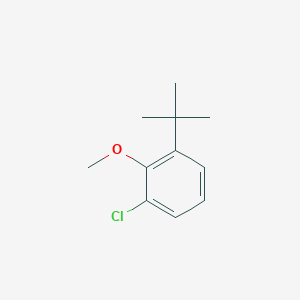
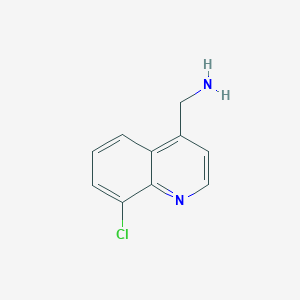


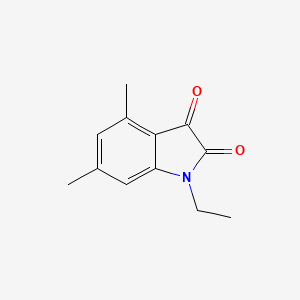
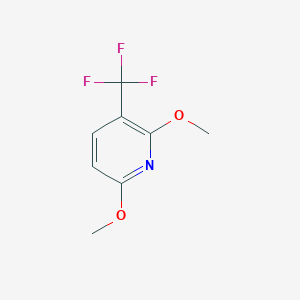
![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)

